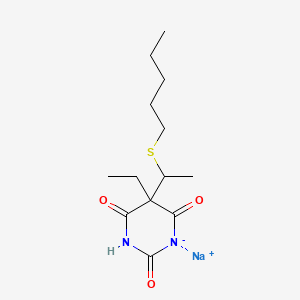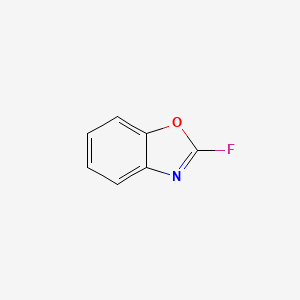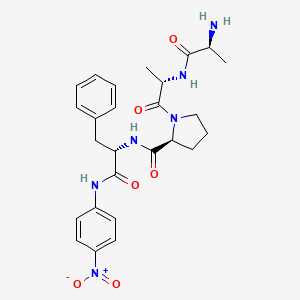
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. It is often used in biochemical research as a substrate for various proteases, which are enzymes that break down proteins. The compound’s structure includes a sequence of amino acids (L-alanine, L-proline, and L-phenylalanine) and a nitrophenyl group, which is commonly used in chromogenic substrates to facilitate the detection of enzymatic activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. The use of large-scale reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin or cathepsin G in buffered aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Reduction: Converts the nitrophenyl group to an aniline derivative.
Substitution: Results in various substituted phenylalaninamide derivatives.
科学研究应用
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: To investigate protease activity in various biological samples.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the production of enzyme inhibitors and other bioactive compounds.
作用机制
The compound acts as a substrate for proteases, which cleave the peptide bonds within the molecule. The nitrophenyl group serves as a chromogenic reporter, releasing a colored product upon cleavage. This allows for the quantification of protease activity by measuring the absorbance of the released product at a specific wavelength.
相似化合物的比较
Similar Compounds
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide): Another chromogenic substrate used for similar applications.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: A related compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which provides a distinct chromogenic signal. This makes it particularly useful for studying specific proteases and their inhibitors.
属性
CAS 编号 |
72534-93-1 |
|---|---|
分子式 |
C26H32N6O6 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N6O6/c1-16(27)23(33)28-17(2)26(36)31-14-6-9-22(31)25(35)30-21(15-18-7-4-3-5-8-18)24(34)29-19-10-12-20(13-11-19)32(37)38/h3-5,7-8,10-13,16-17,21-22H,6,9,14-15,27H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t16-,17-,21-,22-/m0/s1 |
InChI 键 |
ZCWMSMLAGCXPPA-FHQLIMNDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


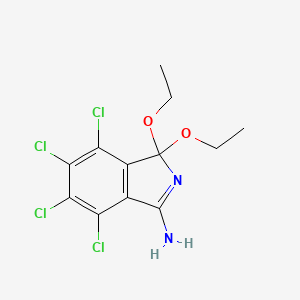
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
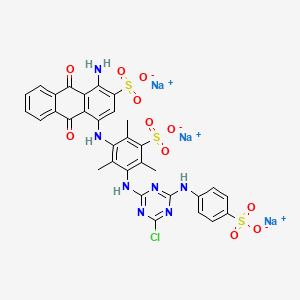
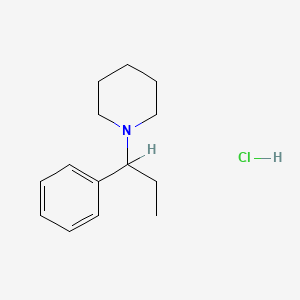
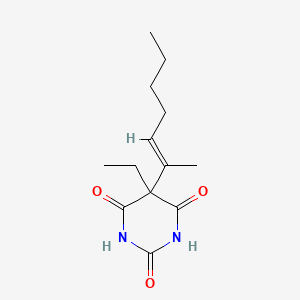
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
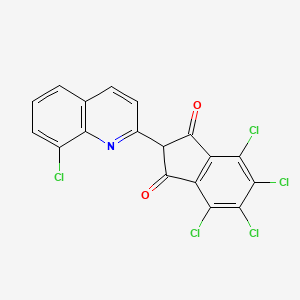

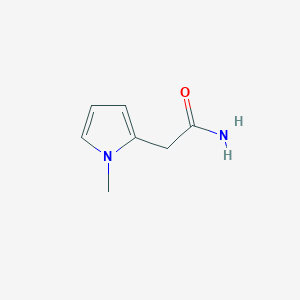
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
